![molecular formula C14H7IN4O2 B14363813 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline CAS No. 94143-17-6](/img/structure/B14363813.png)
9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline: is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an indole fused with a quinoxaline ring, with iodine and nitro substituents at the 9 and 2 positions, respectively.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine, followed by nitration and iodination reactions. The reaction conditions often include the use of Brønsted acids such as acetic acid or hydrochloric acid as catalysts . Microwave irradiation and the use of nanoparticles like copper-doped cadmium sulfide or cerium(IV) oxide can enhance the reaction efficiency and yield .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The iodine and nitro groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the indole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Indoloquinoxalines: Various substituted products can be formed depending on the reagents used in substitution reactions.
科学的研究の応用
Chemistry: 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound exhibits significant biological activities, including antiviral, antitumor, and cytotoxic properties . It acts as a DNA intercalating agent, disrupting DNA replication and transcription processes, making it a potential candidate for anticancer drug development .
Industry: In the industrial sector, this compound derivatives are explored for their use as fungicides, herbicides, and corrosion inhibitors .
作用機序
The primary mechanism of action of 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with vital processes such as DNA replication and transcription . This intercalation leads to cytotoxic effects, making the compound effective against rapidly dividing cells, such as cancer cells .
類似化合物との比較
6H-indolo[2,3-b]quinoxaline: A parent compound with similar structural features but lacking the iodine and nitro substituents.
9-fluoro-6H-indolo[2,3-b]quinoxaline: A fluorinated analog with similar biological activities.
Ellipticine: A naturally occurring alkaloid with a similar planar structure and DNA intercalating properties.
Uniqueness: 9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline is unique due to the presence of both iodine and nitro groups, which enhance its reactivity and biological activity. The iodine substituent increases the compound’s lipophilicity, improving its ability to penetrate cell membranes, while the nitro group contributes to its cytotoxic effects .
特性
CAS番号 |
94143-17-6 |
|---|---|
分子式 |
C14H7IN4O2 |
分子量 |
390.13 g/mol |
IUPAC名 |
9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline |
InChI |
InChI=1S/C14H7IN4O2/c15-7-1-3-10-9(5-7)13-14(17-10)18-11-4-2-8(19(20)21)6-12(11)16-13/h1-6H,(H,17,18) |
InChIキー |
VNGURBHWLOONDG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C3C4=C(C=CC(=C4)I)NC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


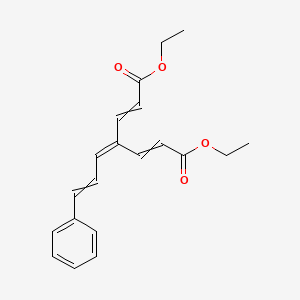
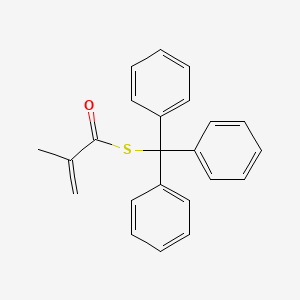
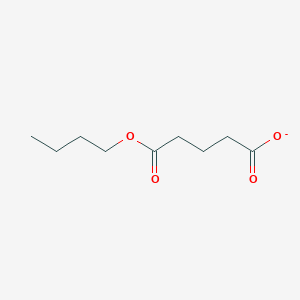



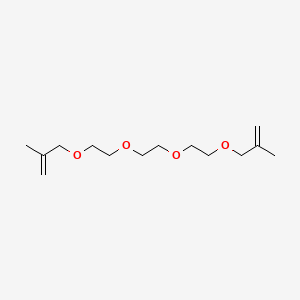



![2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide](/img/structure/B14363780.png)
![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)
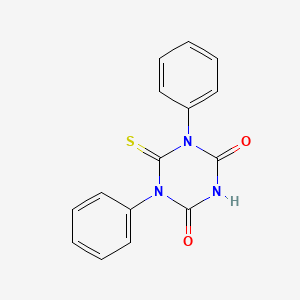
![Bicyclo[1.1.0]butane-2,4-dicarbaldehyde](/img/structure/B14363796.png)
